5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFKWJTGANFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes in cellular processes.
Mode of Action
It’s known that many compounds exert their effects by binding to their target proteins or enzymes, altering their function, and leading to changes in cellular processes.
Biochemical Pathways
It’s common for such compounds to influence a variety of biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It’s noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for a similar compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide are largely defined by its interactions with various enzymes and proteins. It has been found to be a potent inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. This interaction is characterized by high affinity binding, facilitated by the neutral ligand chlorothiophene in the S1 subsite.
Cellular Effects
In terms of cellular effects, this compound’s inhibition of FXa can significantly impact cell function. By inhibiting FXa, it can potentially alter cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves direct inhibition of FXa. The X-ray crystal structure of the compound in complex with human FXa has helped clarify its binding mode and the stringent requirements for high affinity. This interaction results in potent antithrombotic activity, making the compound a promising candidate for the development of new anticoagulants.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarities to known drugs. Notably, it is related to compounds like rivaroxaban, an anticoagulant used for preventing venous thromboembolism. The sulfonamide moiety is particularly significant in drug design, as it can enhance solubility and bioavailability.
Key Therapeutic Areas:
- Anticoagulants: Its structural analogy to rivaroxaban suggests potential applications in developing new anticoagulant therapies.
- Antibacterial Agents: The sulfonamide structure is historically associated with antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
Biological Research
In biological contexts, the compound serves as a probe for studying molecular interactions and pathways. Its ability to interact with specific proteins or enzymes allows researchers to investigate:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Binding Studies: It can be utilized to understand receptor-ligand interactions in various biological systems.
Case Study:
Research has indicated that compounds with similar structures can modulate the activity of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling.
Industrial Applications
In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals. Its unique chemical characteristics allow it to be employed in:
- Chemical Synthesis: As a building block for more complex molecules.
- Material Science: Potential applications in developing new materials with specific properties.
Summary of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Drug development (anticoagulants, antibiotics) | Related to rivaroxaban; potential for new therapies |
| Biological Research | Molecular interaction studies | Enzyme inhibition and receptor binding |
| Industrial Applications | Intermediate for specialty chemicals | Building block for complex organic synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Compound A : 5-Chloro-N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)-2-Methylbenzenesulfonamide (CAS: 921996-09-0)
- Molecular Formula : C₂₀H₂₃ClN₂O₄S
- Key Features : Replaces the morpholine ring with a tetrahydrobenzooxazepine moiety and includes ethyl/dimethyl groups .
- Comparison :
- The benzooxazepine ring introduces rigidity and a larger hydrophobic surface compared to the morpholine group.
- Higher molecular weight (422.9 g/mol vs. 408.9 g/mol) may influence pharmacokinetics.
Compound B : 4-Chloro-N-((4-Chlorophenyl)Sulfonyl)-N-((5-Oxo-4,4-Diphenyltetrahydrofuran-2-yl)Methyl)Benzenesulfonamide
- Structure : Features dual sulfonamide groups and a tetrahydrofuran-diphenyl system .
- Comparison :
- The dual sulfonamide architecture may enhance target binding affinity but reduce solubility.
- Diphenyl groups increase steric hindrance compared to the single phenyl group in the target compound.
Compound C : N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Structure : Contains a methoxy group at the 2-position of the benzene ring instead of methyl .
- Comparison: Methoxy groups improve solubility via hydrogen bonding but reduce lipophilicity. Antimicrobial studies on similar derivatives (e.g., fluoroquinolone hybrids in ) suggest substituent bulkiness (e.g., anthracene) enhances Gram-positive activity, but smaller groups like methyl may limit broad-spectrum efficacy.
Antimicrobial Activity
- Fluoroquinolone Hybrids (e.g., ciprofloxacin derivatives with anthracene/phenanthrene groups) show that bulky substituents improve activity against resistant strains . The target compound’s phenylmorpholine group, while less bulky than anthracene, may still enhance membrane penetration.
- Sulfonamide-Azetidinone Hybrids (e.g., ) demonstrate that β-lactam rings (azetidinone) confer antibacterial activity via enzyme inhibition. The morpholine group in the target compound lacks this mechanism but may interact with bacterial efflux pumps .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Sulfonation of Toluene Derivatives
Directed sulfonation of 4-chloro-3-methyltoluene with chlorosulfonic acid at −10°C yields the sulfonyl chloride intermediate. This reaction requires precise temperature control to minimize polysulfonation byproducts. For example, slow addition of 5-chloro-2-methyltoluene to chlorosulfonic acid (−10°C, 45 minutes) followed by steam bath heating generates the monosulfonated product.
Aminolysis for Sulfonamide Formation
The sulfonyl chloride reacts with amines to form sulfonamides. In the target compound, the amine is 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one. Coupling occurs under basic conditions (e.g., aqueous ammonia) at elevated temperatures (steam bath, 8 hours), achieving yields up to 70%.
Construction of the 2-Phenylmorpholin-4-Yl Moiety
The morpholinone ring is synthesized via cyclization of aminoalcohols or glyoxal-mediated condensations.
Glyoxal-Mediated Cyclization
Phenethylamine reacts with glyoxal (40% aqueous solution) in toluene at 10°C to form a morpholinone precursor. Subsequent azeotropic distillation under reflux yields 2-phenylmorpholin-4-one. This method avoids harsh acids and enables scalability (e.g., 30.5 g yield from 0.89 mol starting material).
Oxidation to Introduce the Ketone Group
The ketone at position 2 of the morpholinone ring is introduced via oxidation of a secondary alcohol or through alkylation. For example, treatment of 3-hydroxymorpholine derivatives with Jones reagent (CrO3/H2SO4) generates the 2-oxo group. Alternatively, alkylation with bromoacetyl bromide in THF using LHMDS as a base (−70°C, 3–5 hours) directly installs the ketone-containing side chain.
Coupling of the Morpholinone and Sulfonamide Components
The final step involves conjugating the morpholinone-ethylketone intermediate with the benzene sulfonamide core.
Amide Bond Formation
The amine group of 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one reacts with 5-chloro-2-methylbenzene-1-sulfonyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Purification via recrystallization (glacial acetic acid) yields the final product with >95% purity.
Alternative Coupling Strategies
In cases where the amine is sensitive, activation of the sulfonyl chloride as a mixed anhydride (using DIPEA and HATU) facilitates coupling at 0°C. This method achieves comparable yields (68–72%) while preserving stereochemical integrity.
Optimization of Reaction Conditions
Critical parameters for high yields include temperature control, solvent selection, and catalyst use.
Temperature-Dependent Sulfonation
Chlorosulfonation at −10°C minimizes side reactions, whereas heating to 50°C during esterification (e.g., methyl ester formation) accelerates kinetics. For example, sulfonation of 5-chloro-2-methoxybenzoic acid at −10°C followed by steam bath heating (45 minutes) improves yield by 15% compared to room-temperature reactions.
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance morpholinone alkylation, while toluene facilitates azeotropic removal of water during cyclization. Recrystallization solvents like glacial acetic acid or cyclohexane are preferred for isolating sulfonamides.
Analytical Characterization
Intermediate and final products are characterized via NMR, HPLC, and melting point analysis.
Spectroscopic Confirmation
Q & A
Basic: What are the standard synthetic routes for this sulfonamide compound?
The synthesis typically involves multi-step reactions:
- Sulfonation : Introduction of the sulfonamide group via sulfonyl chloride intermediates.
- Coupling Reactions : Reaction with morpholine derivatives (e.g., 2-phenylmorpholine) to form the ethyl-oxo-morpholine moiety.
- Purification : Chromatographic methods (e.g., flash column chromatography) ensure high purity .
Key factors include solvent choice (e.g., dichloromethane for sulfonation) and temperature control (70°C for chlorosulfonic acid reactions). For analogous compounds, yields are optimized using dehydrating agents and coupling catalysts like DMAP .
Advanced: How can reaction conditions be optimized to minimize by-products during sulfonamide bond formation?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack during coupling.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions like hydrolysis.
- Catalytic Additives : Triethylamine or DMAP improves reaction efficiency in morpholine coupling steps .
Continuous flow reactors are recommended for industrial-scale reproducibility, as shown in sulfonamide syntheses .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., sulfonamide protons at δ 2.8–3.5 ppm, morpholine carbons at δ 40–60 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks for CHClNOS).
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1300 cm) and carbonyl (1650–1750 cm^{-1) groups confirm functional groups .
Advanced: How should researchers resolve contradictory biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., J774A.1 macrophages) and cytokine measurement protocols (ELISA for TNF-α, IL-6) .
- Orthogonal Validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target binding.
- Environmental Controls : Monitor pH, temperature, and solvent residues in biological assays, as these can alter activity .
Basic: What are the primary biological targets or applications of this compound?
- Medicinal Chemistry : Explored as a kinase inhibitor or GPCR modulator due to the sulfonamide-morpholine scaffold’s affinity for enzyme active sites .
- Molecular Probes : Used to study protein-ligand interactions via fluorescent tagging or isotopic labeling .
Advanced: What experimental designs assess the compound’s environmental fate and toxicity?
- Environmental Partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation.
- Biotic Transformations : Use microbial degradation assays (e.g., soil microcosms) to track metabolite formation .
- Ecotoxicology : Evaluate LC in model organisms (e.g., Daphnia magna) under OECD guidelines .
Basic: How is purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold).
- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystalline purity .
Advanced: What computational methods predict the compound’s reactivity or stability?
- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., sulfonamide sulfur).
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., binding free energy calculations for morpholine derivatives) .
Basic: What safety protocols are critical during handling?
- PPE : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization.
- Waste Disposal : Neutralize chlorinated by-products with sodium bicarbonate before disposal .
Advanced: How can researchers validate the compound’s role in modulating signaling pathways?
- Pathway-Specific Assays : Measure MAPK/ERK phosphorylation via Western blotting in treated cell lines.
- Gene Knockdown : Use siRNA targeting suspected receptors (e.g., TLR4) to confirm mechanistic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
